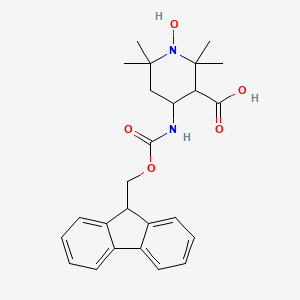![molecular formula C26H29N3O8 B12289921 2-[[2-[[2-[Bis(carboxymethyl)amino]-5-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-ethylamino]acetic acid](/img/structure/B12289921.png)
2-[[2-[[2-[Bis(carboxymethyl)amino]-5-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-ethylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[[2-[Bis(carboxymethyl)amino]-5-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-ethylamino]acetic acid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[[2-[[2-[Bis(carboxymethyl)amino]-5-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-ethylamino]acetic acid beinhaltet typischerweise mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Eine gängige Methode beinhaltet die Verwendung der Suzuki–Miyaura-Kupplung, einer weit verbreiteten übergangsmetallkatalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Reaktion ist bekannt für ihre milden und funktionellen Gruppen-toleranten Bedingungen, wodurch sie sich für die Synthese komplexer organischer Moleküle eignet.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung der mikrowellengestützten Synthese wurde ebenfalls untersucht, um die Reaktionsgeschwindigkeiten zu erhöhen und die Effizienz zu verbessern .
Analyse Chemischer Reaktionen
Reaktionstypen
2-[[2-[[2-[Bis(carboxymethyl)amino]-5-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-ethylamino]acetic acid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Nukleophilen oder Elektrophilen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Halogenide. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erzielen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu Chinon-Derivaten führen, während die Reduktion zu Hydrochinon-Derivaten führen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Ligand in der Koordinationschemie und als Reagenz in der organischen Synthese verwendet.
Biologie: Wird auf seine potenzielle Rolle in biologischen Systemen untersucht, einschließlich Enzyminhibition und Metallionenchelatisierung.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, beispielsweise in der Arzneimittelentwicklung und der diagnostischen Bildgebung.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielen und Signalwegen. Diese Verbindung kann als Chelatbildner wirken, an Metallionen binden und stabile Komplexe bilden. Diese Eigenschaft ist besonders nützlich in Anwendungen wie Metallionenentfernung und Enzyminhibition .
Wissenschaftliche Forschungsanwendungen
2-[[2-[[2-[Bis(carboxymethyl)amino]-5-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-ethylamino]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and diagnostic imaging.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[[2-[[2-[Bis(carboxymethyl)amino]-5-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-ethylamino]acetic acid involves its interaction with molecular targets and pathways. This compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in applications such as metal ion sequestration and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylendiamintetraessigsäure (EDTA): Ein bekanntes Chelatbildner, das in verschiedenen Anwendungen eingesetzt wird, darunter Medizin und Industrie.
Nitrilotriessigsäure (NTA): Ein weiteres Chelatbildner mit ähnlichen Eigenschaften wie EDTA.
Diethylentriaminpentaessigsäure (DTPA): Ein Chelatbildner mit einer höheren Affinität zu Metallionen im Vergleich zu EDTA
Einzigartigkeit
2-[[2-[[2-[Bis(carboxymethyl)amino]-5-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-ethylamino]acetic acid ist einzigartig aufgrund seiner komplexen Struktur, die mehrere funktionelle Gruppen umfasst, die eine vielfältige chemische Reaktivität und Anwendung ermöglichen. Seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden, macht sie besonders wertvoll in der wissenschaftlichen Forschung und in industriellen Anwendungen.
Eigenschaften
Molekularformel |
C26H29N3O8 |
|---|---|
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
2-[[2-[[2-[bis(carboxymethyl)amino]-5-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-ethylamino]acetic acid |
InChI |
InChI=1S/C26H29N3O8/c1-4-28(12-23(30)31)21-11-19(36-3)10-17-6-7-18(27-26(17)21)15-37-22-9-16(2)5-8-20(22)29(13-24(32)33)14-25(34)35/h5-11H,4,12-15H2,1-3H3,(H,30,31)(H,32,33)(H,34,35) |
InChI-Schlüssel |
QMNSRWLQUHMJHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(=O)O)C1=C2C(=CC(=C1)OC)C=CC(=N2)COC3=C(C=CC(=C3)C)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbonic acid,(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,6-diyl bis(2,2,2-trichloroethyl) ester](/img/structure/B12289842.png)
![6-[2-Carbamoyloxy-1-(2-chlorophenyl)ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289851.png)
![3,4,5-Trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-8-yl]oxyoxane-2-carboxylic acid](/img/structure/B12289859.png)
![2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B12289860.png)

![2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride](/img/structure/B12289867.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethanone](/img/structure/B12289868.png)



![2-(2,3,4-Trihydroxybutyl)-benzo[g]quinoxaline](/img/structure/B12289889.png)
![1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate](/img/structure/B12289890.png)


